(5-Chloro-2-(methylsulfinyl)pyrimidin-4-yl)methanamine
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Overview
Description
(5-Chloro-2-(methylsulfinyl)pyrimidin-4-yl)methanamine is a chemical compound with the molecular formula C6H8ClN3OS. It is a pyrimidine derivative, which is a class of organic compounds known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-(methylsulfinyl)pyrimidin-4-yl)methanamine typically involves the reaction of 5-chloro-2-methylsulfanyl-pyrimidine with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-(methylsulfinyl)pyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a methylsulfinyl group.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
(5-Chloro-2-(methylsulfinyl)pyrimidin-4-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-2-(methylsulfinyl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methylsulfanyl-pyrimidine
- 2-Methylsulfanyl-pyrimidin-4-ol
- 5-(2-Chloro-phenyl)-pyrimidin-4-ol
- 4-Chloro-5-methoxy-2-methylsulfanyl-pyrimidine
Uniqueness
(5-Chloro-2-(methylsulfinyl)pyrimidin-4-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H8ClN3OS |
---|---|
Molecular Weight |
205.67 g/mol |
IUPAC Name |
(5-chloro-2-methylsulfinylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C6H8ClN3OS/c1-12(11)6-9-3-4(7)5(2-8)10-6/h3H,2,8H2,1H3 |
InChI Key |
QEJRBMZLJKOBTN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC=C(C(=N1)CN)Cl |
Origin of Product |
United States |
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